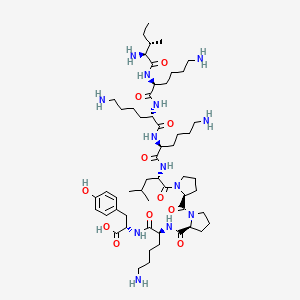

L-Isoleucyl-L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-L-lysyl-L-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Isoleucil-L-lisil-L-lisil-L-lisil-L-leucil-L-prolil-L-prolil-L-lisil-L-tirosina es un compuesto peptídico compuesto de diez aminoácidos. Los péptidos como este a menudo se estudian por sus posibles actividades biológicas y aplicaciones en varios campos como la medicina, la bioquímica y la farmacología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Isoleucil-L-lisil-L-lisil-L-lisil-L-leucil-L-prolil-L-prolil-L-lisil-L-tirosina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Reacción de acoplamiento: Cada aminoácido se activa utilizando reactivos como HBTU o DIC y se acopla al péptido unido a la resina.

Desprotección: Los grupos protectores en los aminoácidos se eliminan utilizando TFA (ácido trifluoroacético).

Escisión: El péptido completado se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y eliminadores como TIS (triisopropilsilano).

Métodos de producción industrial

La producción industrial de péptidos como L-Isoleucil-L-lisil-L-lisil-L-lisil-L-leucil-L-prolil-L-prolil-L-lisil-L-tirosina puede implicar SPPS a gran escala o síntesis de péptidos en fase líquida (LPPS). Estos métodos están optimizados para un alto rendimiento y pureza, a menudo incorporando sintetizadores automatizados y técnicas avanzadas de purificación como HPLC (cromatografía líquida de alta resolución).

Análisis De Reacciones Químicas

Tipos de reacciones

Los péptidos pueden sufrir varias reacciones químicas, que incluyen:

Oxidación: Los péptidos con aminoácidos que contienen azufre (por ejemplo, cisteína) pueden formar enlaces disulfuro.

Reducción: Los enlaces disulfuro se pueden reducir a tioles utilizando agentes reductores como DTT (ditiotreitol).

Sustitución: Los residuos de aminoácidos se pueden modificar mediante reacciones de sustitución, a menudo utilizando reactivos específicos para dirigirse a grupos funcionales particulares.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: DTT o TCEP (tris(2-carboxietil)fosfina).

Sustitución: Ésteres de N-hidroxisuccinimida (NHS) para modificaciones de aminas.

Productos principales

Los principales productos de estas reacciones dependen de las modificaciones específicas realizadas en el péptido. Por ejemplo, la oxidación puede conducir a la formación de péptidos unidos por disulfuro, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales o etiquetas.

Aplicaciones Científicas De Investigación

Química: Se estudia por sus propiedades estructurales e interacciones con otras moléculas.

Biología: Se investiga su función en los procesos celulares y las vías de señalización.

Medicina: Se explora su potencial terapéutico, incluidas las actividades antimicrobianas y anticancerígenas.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y aplicaciones biotecnológicas.

Mecanismo De Acción

El mecanismo de acción de péptidos como L-Isoleucil-L-lisil-L-lisil-L-lisil-L-leucil-L-prolil-L-prolil-L-lisil-L-tirosina implica interacciones con dianas moleculares específicas, como receptores o enzimas. Estas interacciones pueden modular las vías biológicas, lo que lleva a diversos efectos. Por ejemplo, los péptidos antimicrobianos interrumpen las membranas celulares bacterianas, mientras que los péptidos de señalización activan o inhiben los receptores celulares.

Comparación Con Compuestos Similares

Compuestos similares

L-Isoleucil-L-lisil-L-valil-L-alanil-L-valina: Otro péptido con una secuencia diferente pero propiedades estructurales similares.

L-Isoleucil-L-lisil-L-triptofil-L-lisil-L-alanil-L-isoleucil-L-leucil-L-α-aspartil-L-alanil-L-valil-L-lisil-L-lisil-L-valil-L-isoleucinamida: Un péptido más largo con grupos funcionales adicionales y posibles actividades biológicas.

Singularidad

L-Isoleucil-L-lisil-L-lisil-L-lisil-L-leucil-L-prolil-L-prolil-L-lisil-L-tirosina es único debido a su secuencia específica de aminoácidos, que determina sus propiedades estructurales y funcionales. La presencia de múltiples residuos de lisina puede contribuir a sus interacciones con moléculas cargadas negativamente, mientras que los residuos de prolina pueden influir en su estabilidad conformacional.

Propiedades

Número CAS |

918429-07-9 |

|---|---|

Fórmula molecular |

C55H95N13O11 |

Peso molecular |

1114.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C55H95N13O11/c1-5-35(4)46(60)52(75)64-41(19-9-13-29-59)48(71)61-38(16-6-10-26-56)47(70)62-39(17-7-11-27-57)49(72)65-42(32-34(2)3)53(76)68-31-15-21-45(68)54(77)67-30-14-20-44(67)51(74)63-40(18-8-12-28-58)50(73)66-43(55(78)79)33-36-22-24-37(69)25-23-36/h22-25,34-35,38-46,69H,5-21,26-33,56-60H2,1-4H3,(H,61,71)(H,62,70)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,78,79)/t35-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

Clave InChI |

KYRFPMCHWHEZHX-YQOXGYPXSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)

![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)

![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)

![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)

![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)

![Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)

![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)